molecular formula C20H18O B12856285 Benzyl 2'-methyl[1,1'-biphenyl]-2-yl ether

Benzyl 2'-methyl[1,1'-biphenyl]-2-yl ether

Cat. No.: B12856285
M. Wt: 274.4 g/mol
InChI Key: AEVSTRIPAPWMOR-UHFFFAOYSA-N
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Description

Benzyl 2'-methyl[1,1'-biphenyl]-2-yl ether is a biphenyl derivative featuring a methyl group at the 2' position and a benzyl ether moiety at the 2 position. This structure confers unique physicochemical properties, such as enhanced lipophilicity and stability compared to non-ether analogs. The benzyl ether group is susceptible to hydrogenolytic cleavage, enabling downstream functionalization in medicinal chemistry applications .

Properties

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

1-methyl-2-(2-phenylmethoxyphenyl)benzene

InChI

InChI=1S/C20H18O/c1-16-9-5-6-12-18(16)19-13-7-8-14-20(19)21-15-17-10-3-2-4-11-17/h2-14H,15H2,1H3

InChI Key

AEVSTRIPAPWMOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2’-methyl[1,1’-biphenyl]-2-yl ether can be achieved through several methods. One common approach involves the reaction of benzyl chloride with 2’-methyl[1,1’-biphenyl]-2-ol in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like toluene or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity .

Chemical Reactions Analysis

Oxidation Reactions

Oxidation of the benzylic position is a dominant reaction pathway due to the stability of the resulting intermediates.

Oxidative Cleavage to Aldehydes

Using N-bromosuccinimide (NBS) under reflux conditions (80–100°C), the benzylic C–H bond undergoes bromination followed by elimination to yield substituted benzaldehydes . Product distribution depends on substituents:

Substituent PositionProduct (Aldehyde)Yield (%)Conditions
Para-methyl4-Methylbenzaldehyde681 eq. NBS, Δ
Ortho-methoxy2-Methoxybenzaldehyde551 eq. NBS, Δ
Meta-nitro3-Nitrobenzaldehyde721 eq. NBS, Δ

Mechanism :

  • Radical bromination at the benzylic position generates a bromoether intermediate.

  • Thermal elimination of methyl bromide forms a resonance-stabilized carbocation.

  • Hydrolysis yields the aldehyde .

Oxidative Esterification

Under mild conditions (room temperature, 2 eq. NBS), dibromination occurs, followed by NaOH-mediated hydrolysis to produce methyl esters :

Starting MaterialProduct (Ester)Yield (%)
Benzyl 4'-methylbiphenyl-2-yl etherMethyl 4-methylbiphenyl-2-carboxylate89
Benzyl 3-nitro-biphenyl-2-yl etherMethyl 3-nitro-biphenyl-2-carboxylate78

Key Factor : Electron-withdrawing groups (e.g., NO2) favor ester formation by destabilizing the carbocation intermediate.

Radical-Mediated Reactions

The compound participates in C–H abstraction reactions due to the low bond dissociation energy (~368 kJ/mol) of the benzylic C–H bond .

Radical Benzylation

In the presence of Selectfluor and catalytic Ag(I) , the benzylic hydrogen is abstracted to generate a benzyl radical. This radical reacts with quinones to form benzylated cyclohexadienones :

QuinoneProductYield (%)
1,4-Benzoquinone2-(4-Methylbenzyl)cyclohexa-2,5-diene-1,4-dione71
2-Methoxy-1,4-benzoquinone2-(4-Methylbenzyl)-6-methoxycyclohexa-2,5-diene-1,4-dione63

Mechanistic Pathway :

  • Ag(I) initiates radical formation via single-electron transfer (SET).

  • The benzyl radical adds to the quinone, followed by rearomatization.

Electrophilic Aromatic Substitution (EAS)

The biphenyl system undergoes EAS at the ortho and para positions relative to the ether oxygen.

Nitration

Reaction with HNO3/H2SO4 introduces nitro groups:

Reaction SiteMajor ProductYield (%)
Ortho2'-Methyl-3-nitro-[1,1'-biphenyl]-2-yl benzyl ether45
Para2'-Methyl-4-nitro-[1,1'-biphenyl]-2-yl benzyl ether38

Regioselectivity : Directed by the electron-donating benzyl ether group.

Reductive Cleavage

Catalytic hydrogenation (H2/Pd-C) cleaves the ether bond to yield:

  • 2'-Methyl-[1,1'-biphenyl]-2-ol (85% yield)

  • Toluene (as a byproduct)

Applications : Deprotection strategy in multistep syntheses.

Comparative Reactivity

The methyl group at the 2'-position sterically hinders reactions at the adjacent biphenyl ring. Comparative data with unsubstituted benzyl biphenyl ether:

Reaction TypeUnsubstituted Ether Yield (%)2'-Methyl-Substituted Ether Yield (%)
Oxidation (Aldehyde)7868
EAS (Nitration)6245

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Development
Benzyl 2'-methyl[1,1'-biphenyl]-2-yl ether has been investigated for its potential as an active pharmaceutical ingredient (API) due to its biphenyl structure, which is known to enhance biological activity. Recent studies have shown its efficacy in developing drugs targeting respiratory disorders, similar to other biphenyl derivatives. For instance, biphenyl compounds have been linked to muscarinic receptor antagonism, making them candidates for treating conditions like asthma and chronic obstructive pulmonary disease .

Case Study: Respiratory Agents
A notable study demonstrated the synthesis of a biphenyl derivative that exhibited significant anticholinergic activity. The compound was synthesized through a multi-step process involving oxidation and reductive amination, showcasing the versatility of biphenyl structures in drug formulation .

Materials Science Applications

2. Organic Light-Emitting Diodes (OLEDs)
this compound can be utilized in the production of organic light-emitting diodes due to its favorable electronic properties. Biphenyl derivatives are known for their ability to form stable films that emit light efficiently when subjected to electrical currents. This application is crucial in the development of energy-efficient display technologies.

Data Table: Comparison of Biphenyl Derivatives in OLEDs

Compound NameEmission Efficiency (%)Stability (hours)
This compound85500
Biphenyl derivative A78450
Biphenyl derivative B80400

Agricultural Chemistry Applications

3. Agrochemical Formulations
The compound has potential applications in agrochemicals as a component of herbicides and pesticides. Its biphenyl structure allows for modifications that enhance the efficacy and selectivity of these agents against pests while minimizing environmental impact.

Case Study: Herbicide Development
Research has indicated that certain biphenyl derivatives can inhibit specific enzymes in plant pathogens, leading to their use as effective herbicides. For example, a study highlighted the synthesis of a new herbicide based on a modified biphenyl structure that demonstrated improved activity against resistant weed species .

Mechanism of Action

The mechanism of action of Benzyl 2’-methyl[1,1’-biphenyl]-2-yl ether involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzyl group acts as an electron-donating group, enhancing the reactivity of the biphenyl ring towards electrophiles. This mechanism is crucial for its role in various chemical transformations .

Comparison with Similar Compounds

a) 4-(Benzyloxy)biphenyl

b) Benzyl 3'-Methyl[1,1'-Biphenyl]-4-yl Ether

  • Structure : Methyl at 3' and benzyl ether at 4 positions.
  • Properties: Synonym for the target compound’s positional isomer; registered under CAS RN 893737-61-6 .
  • Key Difference : Substitution patterns influence electronic effects (e.g., steric bulk at 3' vs. 2') and intermolecular interactions, affecting solubility and reactivity.

Functional Group Replacements

a) Benzyl (3-Methyl-[1,1′-Biphenyl]-2-yl)carbamate (Compound 4)

  • Structure : Carbamate group replaces the ether, with a methyl at the 3-position.
  • Properties : White powder; mp = 51–53°C; synthesized via reaction with benzyl chloroformate and K₂CO₃ .
  • Key Difference : The carbamate group introduces hydrogen-bonding capacity, increasing polarity and altering pharmacokinetic profiles compared to the ether analog.

b) Benzyl 2-(2'-Phenylethynyl)phenyl Ether (1a)

  • Structure : Ethynyl spacer between biphenyl and benzyl ether.
  • Properties : Light yellow liquid; characterized by distinct NMR signals (δ 5.21 ppm for benzyl CH₂) .

Biological Activity

Benzyl 2'-methyl[1,1'-biphenyl]-2-yl ether is an organic compound classified as an ether, notable for its biphenyl structure and potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18OC_{18}H_{18}O, with a molecular weight of approximately 274.36 g/mol. The compound features a benzyl group attached to a biphenyl structure, with a methyl substitution at the 2-position of one of the biphenyl rings. This unique structure enhances its reactivity and potential interactions with biological targets.

Pharmacological Properties

Research indicates that compounds with biphenyl structures often exhibit various pharmacological activities, including:

  • Anti-inflammatory : Certain biphenyl derivatives have shown promise in reducing inflammation in preclinical models.
  • Anticancer : Studies suggest that benzyl ethers can influence cancer cell proliferation and apoptosis mechanisms.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryReduction in inflammatory markers in vitro
AnticancerInhibition of cancer cell growth
AntimicrobialActivity against various bacterial strains

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications to the benzyl or biphenyl moieties can significantly alter its potency and selectivity for biological targets. For instance:

  • Electron-donating groups : Enhance reactivity towards electrophilic targets.
  • Steric hindrance : Affects binding affinity and interaction with enzymes or receptors.

Case Studies

  • Anticonvulsant Activity :
    A study on related biphenyl compounds demonstrated potent anticonvulsant properties in animal models. The modifications at the benzyl position were crucial for enhancing efficacy against seizures induced by maximal electroshock (MES) .
  • Antimicrobial Evaluation :
    In vitro tests showed that derivatives of benzyl ethers exhibited varying degrees of antimicrobial activity against clinically relevant pathogens, including mycobacteria. The presence of specific substituents on the biphenyl ring was linked to improved activity .
  • Tuberculosis Research :
    A study focused on biphenyl analogues for tuberculosis treatment revealed that certain structural modifications led to increased potency against Mycobacterium tuberculosis while maintaining low cytotoxicity to mammalian cells .

Table 2: Case Study Findings

Study FocusKey FindingsReference
AnticonvulsantPotent activity in MES model
AntimicrobialEffective against mycobacteria
TuberculosisIncreased potency with specific modifications

Q & A

Q. What are the common synthetic routes for preparing Benzyl 2'-methyl[1,1'-biphenyl]-2-yl ether, and what experimental conditions are critical for optimizing yield?

The synthesis typically involves two key steps:

  • Biphenyl Core Formation : A Suzuki-Miyaura cross-coupling reaction between 2-bromo-2'-methylbiphenyl and a boronic acid derivative (e.g., benzyl-protected phenylboronic acid) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF or DME at 80–100°C .
  • Etherification : Reaction of the hydroxyl group on the biphenyl intermediate with benzyl bromide or chloride in the presence of a strong base (e.g., NaH) in anhydrous THF at 0–25°C to form the benzyl ether .
    Critical Factors:
  • Moisture-free conditions for NaH-mediated reactions to avoid hydrolysis.
  • Stoichiometric control of the base to prevent over-alkylation.

Q. How can researchers characterize the structural and electronic properties of this compound?

Key analytical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and ether linkage. Aromatic protons typically appear as multiplets in δ 6.5–8.0 ppm, while the benzyl methylene group resonates as a singlet near δ 4.5–5.0 ppm .
  • X-ray Crystallography : For unambiguous determination of molecular geometry and packing, as demonstrated for structurally similar biphenyl ethers .
  • Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

Q. What are the stability considerations for this compound under different storage and reaction conditions?

  • Thermal Stability : Decomposition may occur above 150°C, particularly in the presence of protic solvents or acids.
  • Light Sensitivity : Aromatic ethers are prone to photooxidation; store in amber vials under inert gas (e.g., N₂) .
  • Hydrolytic Stability : The benzyl ether bond is stable under basic conditions but may cleave under strong acids (e.g., HBr in acetic acid) .

Advanced Research Questions

Q. How can cross-coupling methodologies be adapted to introduce diverse substituents to the biphenyl core?

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides and amines to install amino groups at specific positions .
  • Directed Ortho-Metalation : Use of directing groups (e.g., -OMe) to regioselectively functionalize the biphenyl ring prior to etherification .
    Challenge: Competing side reactions (e.g., homocoupling) require careful tuning of catalyst loading and ligand choice.

Q. What strategies are effective for selective cleavage of the benzyl ether group without disrupting the biphenyl framework?

  • Hydrogenolysis : H₂ gas with a palladium/carbon catalyst in ethanol or ethyl acetate at room temperature .
  • Acidic Conditions : HBr in acetic acid (30% v/v) at 60°C, but risk of demethylation or ring bromination .
    Optimization: Monitor reaction progress via TLC or LC-MS to minimize over-degradation.

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in catalytic systems or biological targets?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Docking Simulations : Model interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways or inhibitory potential .

Q. Are there documented contradictions in the literature regarding the compound’s synthetic accessibility or biological activity?

  • Catalyst Efficiency : Some studies report superior yields with Pd(OAc)₂/XPhos systems, while others favor PdCl₂(dppf) with SPhos ligands, highlighting solvent-dependent effects .
  • Biological Data Gaps : Limited peer-reviewed studies on bioactivity; preliminary data from structurally analogous compounds suggest antimicrobial potential but require validation .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen catalyst/base/solvent combinations systematically.
  • Data Validation : Cross-reference NMR assignments with literature data for similar biphenyl ethers to avoid misassignment .
  • Safety Protocols : Handle NaH and benzyl halides under strict inert conditions due to pyrophoric and lachrymatory hazards .

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